Superior Reactivity in Cellulose Silylation: CPTCS vs. CPTES Reaction Efficiency
In homogeneous cellulose silylation under identical LiCl/N,N-dimethylacetamide (DMAc) solvent conditions, 3-chloropropyltrichlorosilane (CPTCSi) exhibits substantially higher reactivity than its triethoxy analog 3-chloropropyltriethoxysilane (CPTESi). FT-IR analysis confirmed that CPTCSi achieves faster and more complete grafting onto cellulose hydroxyl groups under equivalent molar ratios and reaction conditions [1].
| Evidence Dimension | Relative reactivity (grafting efficiency onto cellulose) |
|---|---|
| Target Compound Data | Higher reactivity (qualitative FT-IR confirmation of enhanced grafting) |
| Comparator Or Baseline | 3-Chloropropyltriethoxysilane (CPTESi) |
| Quantified Difference | CPTCSi reactivity > CPTESi reactivity; grafting efficiency directly correlates with Si content in the product |
| Conditions | Homogeneous LiCl/N,N-dimethylacetamide (DMAc) solution; FT-IR spectroscopic monitoring; silane:cellulose molar ratio systematically varied |
Why This Matters
For procurement of silanes intended for cellulosic or polysaccharide surface modification, CPTCS delivers faster processing times and higher functional group loading per unit mass compared to alkoxysilane alternatives.
- [1] All Journals. Silylation of Cellulose with Trichlorosilane and Triethoxysilane in Homogeneous LiCl/N,N-Dimethylacetamide Solution. Abstract. View Source
